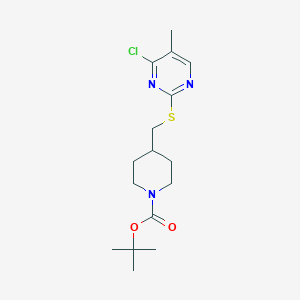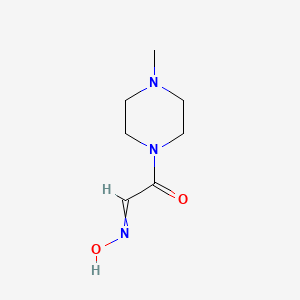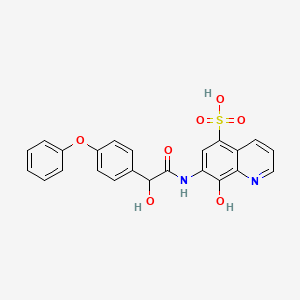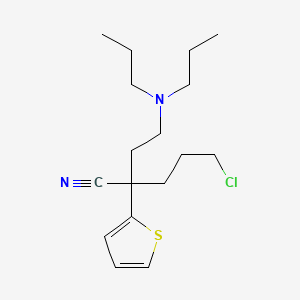
alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile is a complex organic compound characterized by the presence of a thiophene ring, a chloropropyl group, and a dipropylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloropropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(dipropylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
科学的研究の応用
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can be compared with other similar compounds, such as:
3-Chloropropylamine: A simpler compound with a similar chloropropyl group but lacking the thiophene and dipropylaminoethyl groups.
2-(Dipropylamino)ethyl chloride: Another related compound that shares the dipropylaminoethyl group but lacks the thiophene ring and chloropropyl group.
The uniqueness of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
58562-92-8 |
|---|---|
分子式 |
C17H27ClN2S |
分子量 |
326.9 g/mol |
IUPAC名 |
5-chloro-2-[2-(dipropylamino)ethyl]-2-thiophen-2-ylpentanenitrile |
InChI |
InChI=1S/C17H27ClN2S/c1-3-11-20(12-4-2)13-9-17(15-19,8-6-10-18)16-7-5-14-21-16/h5,7,14H,3-4,6,8-13H2,1-2H3 |
InChIキー |
FGFTYUROTPREGD-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC(CCCCl)(C#N)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


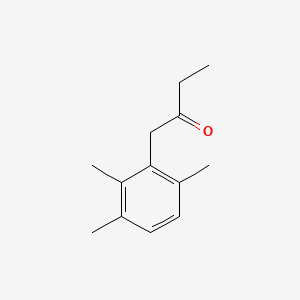


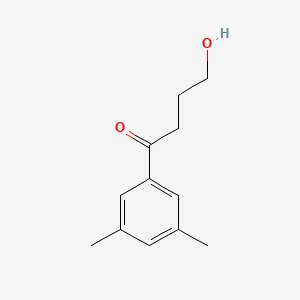
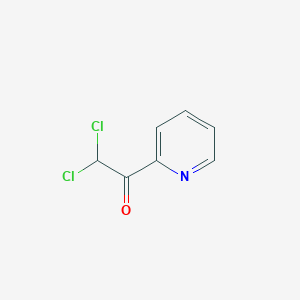
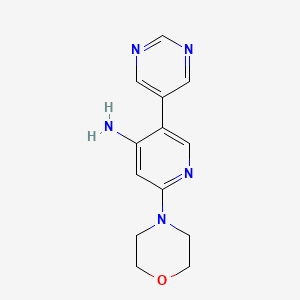
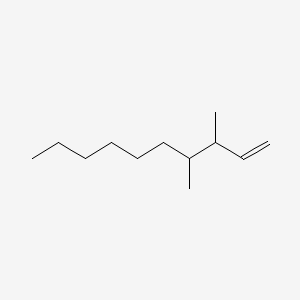
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
